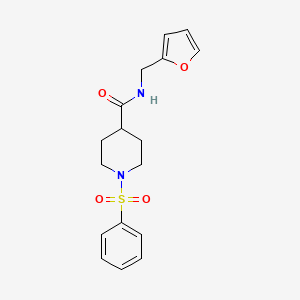![molecular formula C21H35NO2 B5888108 (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as TDCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDCPP is a member of the cyclohexylamine family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood. However, it is believed that the compound acts as a flame retardant by interfering with the combustion process. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine may also act as an antioxidant, protecting materials from oxidative damage.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have a variety of biochemical and physiological effects. In animal studies, (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have neurotoxic effects, including the disruption of neurotransmitter levels and the induction of oxidative stress. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has also been shown to have endocrine-disrupting effects, including the disruption of thyroid hormone levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its effectiveness as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be effective in a variety of materials, making it a versatile compound for use in lab experiments. However, the compound's potential neurotoxic and endocrine-disrupting effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of research could focus on the compound's potential as an antioxidant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have antioxidant properties, and further research could explore its potential in protecting materials from oxidative damage. Another area of research could focus on the compound's potential neurotoxic and endocrine-disrupting effects. Further studies could explore the mechanisms by which (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine induces these effects and identify potential ways to mitigate them.
Synthesemethoden
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetonitrile in the presence of a catalyst. Other methods include the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetaldehyde, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been extensively studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be an effective flame retardant in a variety of materials, including plastics and textiles.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-21(2,3)17-8-10-18(11-9-17)22(4)14-13-16-7-12-19(23-5)20(15-16)24-6/h7,12,15,17-18H,8-11,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAFDXYOJDQLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)



